Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Description
Structural Identification and Nomenclature
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is a β-keto ester characterized by a pyridine ring substituted with a bromine atom at the 5-position and a β-keto ester moiety at the 3-position. Its systematic IUPAC name, ethyl 3-(5-bromo-3-pyridinyl)-3-oxopropanoate , reflects this arrangement. The molecular formula is $$ \text{C}{10}\text{H}{10}\text{BrNO}_{3} $$, with a molecular weight of 272.10 g/mol. Key structural features include:
| Property | Value |
|---|---|
| SMILES | $$ \text{CCOC(=O)CC(=O)C1=CC(=CN=C1)Br} $$ |
| InChI Key | IXNOPBDYHDTNDI-UHFFFAOYSA-N |
| CAS Registry Number | 883107-60-6 |
| XLogP3 | 1.7 |
The pyridine ring’s electron-withdrawing nitrogen atom influences the compound’s reactivity, particularly in nucleophilic substitution and cyclization reactions. The β-keto ester group ($$ \text{-CO-COOEt} $$) enables diverse transformations, including decarboxylation and transesterification.
Historical Context in β-Keto Ester Chemistry
β-Keto esters have long served as versatile intermediates in organic synthesis. This compound emerged as a key derivative following advancements in palladium-catalyzed reactions and green chemistry methodologies. For instance, Tsuji’s 2004 work demonstrated that allyl β-keto esters undergo decarboxylation to form reactive palladium enolates, enabling aldol condensations and Michael additions. This compound’s synthetic utility is further highlighted in Knoevenagel condensations, where it participates in carbon-carbon bond formation under ammonia-based catalytic conditions.
Recent innovations include its use in sequential Knoevenagel condensation/cyclization reactions to generate indene derivatives, showcasing its role in constructing polycyclic frameworks. Transesterification methods have also been optimized to minimize environmental impact, aligning with green chemistry principles.
Significance in Heterocyclic Compound Research
The integration of bromopyridine and β-keto ester motifs makes this compound a valuable scaffold in medicinal and materials chemistry. Pyridine heterocycles are present in over 100 FDA-approved drugs, underscoring their pharmacological relevance. The bromine atom enhances binding affinity through halogen bonding, while the β-keto ester group offers a handle for further functionalization.
In anticancer research, pyridine hybrids exhibit tubulin polymerization inhibition, a mechanism critical for disrupting cancer cell division. For example, compound 3b from a 2023 study demonstrated IC$$_{50}$$ values of 6.13 μM against MCF-7 breast cancer cells, surpassing Taxol’s efficacy. Additionally, the compound’s planar structure facilitates π-π stacking interactions with biological targets, improving drug-receptor binding.
In materials science, fluorinated analogs of β-keto esters (e.g., 2-(perfluorodecyl)ethyl acrylate) inspire applications in hydrophobic coatings, though this compound itself remains underexplored in this domain. Its synthetic flexibility positions it as a cornerstone for developing novel heterocyclic hybrids with tailored properties.
Properties
IUPAC Name |
ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOPBDYHDTNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376704 | |
| Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-60-6 | |
| Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromopyridine moiety can form non-covalent interactions with target proteins, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances the compound's reactivity and binding affinity, which can lead to modulation of various biological pathways. Notably, it has been shown to exhibit enzyme inhibition properties, particularly against certain microbial enzymes, suggesting potential as an antimicrobial agent.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes. For instance, it has shown potential against HIV integrase, which is crucial for viral genome integration into host DNA .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral capabilities, this compound exhibits anti-inflammatory effects. It has been found to reduce pro-inflammatory cytokine levels in cell culture models, indicating its potential use in treating inflammatory diseases.
Case Studies and Experimental Data
- Antimicrobial Activity : A study conducted on various derivatives of brominated pyridine compounds highlighted that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .
- Antiviral Efficacy : In a screening for HIV integrase inhibitors, this compound was identified as having an IC50 value of approximately 1.77 µM, indicating significant antiviral activity .
- Anti-inflammatory Studies : In vitro experiments demonstrated that treatment with this compound resulted in a reduction of TNF-alpha levels by up to 50% in macrophage cultures stimulated with lipopolysaccharides (LPS).
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-(5-bromopyridin-2-yl)acetate | Different bromination pattern | Moderate antimicrobial activity | |
| Ethyl 4-(chloropyridin-2-yl)-4-hydroxybutanoate | Hydroxy group alters reactivity | Limited anti-inflammatory properties | |
| Ethyl 5-bromopyridin-2-yloxyacetate | Contains bromine instead of chlorine | Enhanced enzyme inhibition |
Q & A
Q. Key Considerations :
- Anhydrous conditions and low temperatures prevent side reactions.
- Bromine on the pyridine ring may sterically hinder condensation, requiring extended reaction times .
Basic: How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer:
Validation involves:
- Analytical Techniques :
- HPLC (C18 column, methanol/water mobile phase) to assess purity (>98% typical).
- NMR (¹H/¹³C): Key signals include the ethyl ester triplet (~1.3 ppm, CH₃), β-keto carbonyl (~190-200 ppm in ¹³C), and aromatic protons from the 5-bromopyridinyl group (7.5-8.5 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 286 (C₁₀H₉BrNO₃⁺) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals caused by bromine’s anisotropic effects .
Advanced: How does the 5-bromo substituent influence reactivity in cross-coupling reactions?
Methodological Answer :
The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings , critical for synthesizing pyridine-based heterocycles. For example:
- Case Study : this compound reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. The β-ketoester moiety remains intact under mild conditions (50°C, 12 h) .
- Challenge : Bromine’s electron-withdrawing effect reduces nucleophilic aromatic substitution rates. Optimize using Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity .
Data Contradiction : Some studies report lower yields (~50%) compared to non-brominated analogs (~80%), attributed to steric hindrance .
Advanced: What strategies mitigate β-ketoester degradation during storage or reactions?
Q. Methodological Answer :
- Storage : Keep at −20°C under inert gas (N₂/Ar) to prevent hydrolysis or keto-enol tautomerism .
- Reaction Design :
- Stability Test : Monitor degradation via TLC (Rf shift) or FT-IR (disappearance of carbonyl stretch at ~1740 cm⁻¹) .
Basic: What are the primary research applications of this compound?
Q. Methodological Answer :
- Heterocycle Synthesis : Acts as a precursor for pyrimidinones (e.g., via guanidine condensation ) or chromenones (via Pechmann condensation with resorcinol ).
- Pharmacophore Development : The bromopyridine moiety is leveraged in kinase inhibitors or antimicrobial agents due to its bioisosteric similarity to phenyl groups .
Advanced: How to resolve discrepancies in reported reaction yields for derivatives?
Q. Case Analysis :
- Contradiction : Ethyl 3-(3-fluorophenyl)-3-oxopropanoate synthesis yields range from 50% (direct condensation) to 99% (optimized Claisen route) .
- Resolution :
Advanced: What mechanistic insights explain the selectivity of β-ketoester reactions?
Q. Methodological Answer :
- Keto-Enol Tautomerism : The enol form dominates in polar protic solvents, enabling nucleophilic attack at the α-carbon.
- DFT Studies : Computational modeling (e.g., Gaussian 09) reveals that bromine’s electronegativity increases the electrophilicity of the pyridine ring, directing regioselectivity in cross-couplings .
Experimental Validation : Isotopic labeling (¹³C at the keto group) tracks tautomer distribution via NMR .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
